

Eganelisib dose-limiting toxicities DLT and maximum tolerated dose

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Compound Focus: Eganelisib

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DLTs and MTD from the MARIO-1 Trial

The data below comes from the **MARIO-1 (NCT02637531)** phase 1/1b study, which evaluated **Eganelisib** as a monotherapy and in combination with the checkpoint inhibitor Nivolumab in patients with advanced solid tumors [1].

The table summarizes the key safety findings and dose determinations from the trial:

| Therapy Regimen | Most Common Grade ≥ 3 Treatment-Related Toxicities | Treatment-Related Serious Adverse Events (SAEs) | Dose Determination & Rationale |
|-----------------|---|---|--------------------------------|
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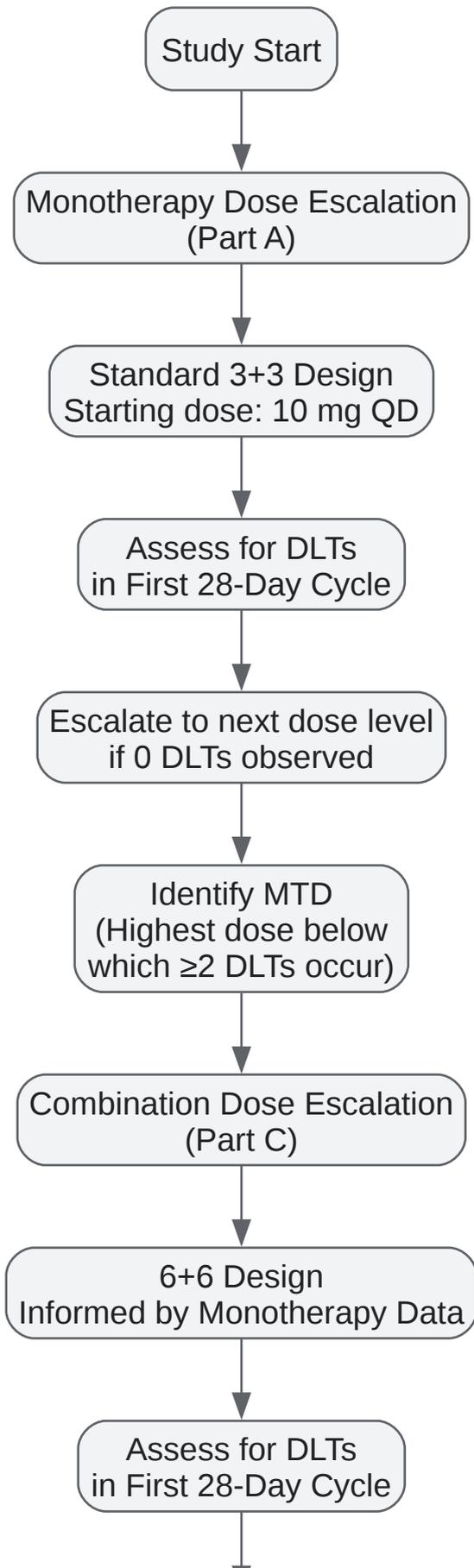
| **Eganelisib Monotherapy** (Dose: 10-60 mg QD) | • **Increased ALT:** 18% • **Increased AST:** 18% • **Increased Alkaline Phosphatase:** 5% [1] | Occurred in 5% of patients, including grade 4 bilirubin and hepatic enzyme increases [1]. | • **No DLTs** in the first 28 days. • **60 mg dose** produced DLTs (mostly grade 3, reversible hepatic enzyme elevations) in later cycles. • **MTD was not formally stated;** the 60 mg dose was associated with later-onset DLTs [1]. | | **Eganelisib + Nivolumab** (Dose: 20-40 mg QD) | • **Increased AST:** 13% • **Increased ALT:** 10% • **Rash:** 10% [1] | Occurred in 13% of patients. Most common in ≥ 2 patients each were pyrexia, rash, cytokine release syndrome, and infusion-related reaction [1]. | Based on the

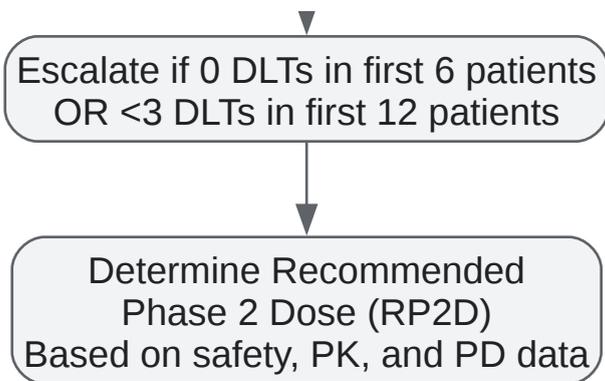
aggregate safety, PK, and PD data, **30 mg and 40 mg once daily** were selected for phase 2 investigation [1].

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Experimental Protocol for Dose Escalation

The MARIO-1 trial employed a standard dose-escalation design to identify the appropriate doses for later-stage trials [1]. The workflow below illustrates the process.





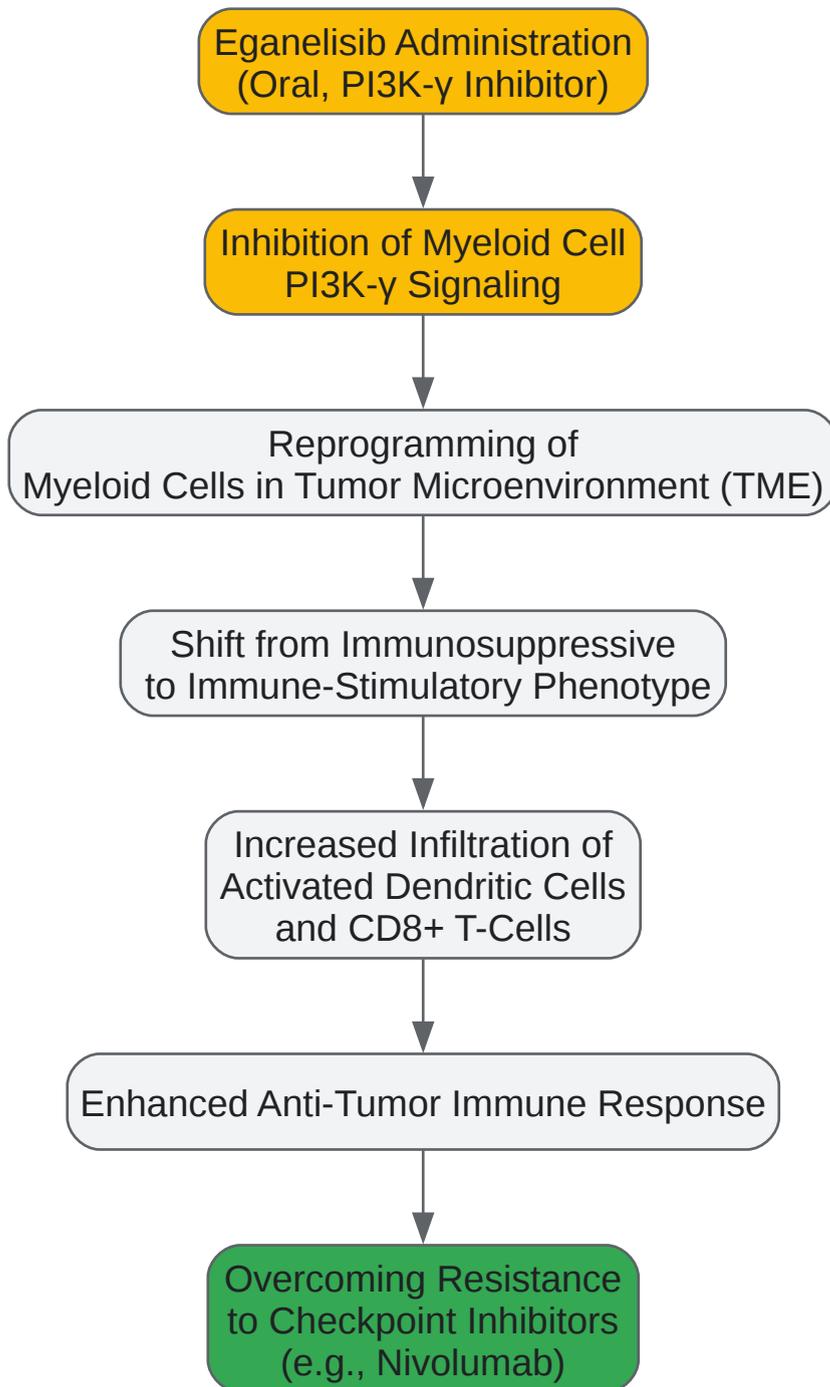
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Key Methodological Details:

- **DLT Assessment:** DLTs were primarily assessed during the first 28-day treatment cycle. The MARIO-1 study defined DLTs as unacceptable side effects that would force treatment to stop or continue at a reduced dose [1] [2].
- **Dose Escalation Logic:**
 - **Monotherapy (Part A):** Used a **standard 3+3 design**. Cohorts of 3 patients received escalating doses (starting at 10 mg once daily). If no DLTs were observed in the first cycle, the dose was escalated for the next cohort. This continued until the MTD was identified [1].
 - **Combination with Nivolumab (Part C):** Used a **6+6 design**. The starting dose was informed by monotherapy data. Escalation proceeded if no DLTs occurred in the first 6 patients, or fewer than 3 DLTs occurred in the first 12 patients [1].
- **Endpoint Analysis:** The statistical analysis was primarily descriptive, focusing on summary tables and graphs of event rates at each dose level. No complex statistical testing was used, as is typical for Phase I trials focused on safety and tolerability [2].

Mechanism of Action & Clinical Context

Understanding **Eganelisib**'s mechanism provides context for its safety profile and clinical application.



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- **First-in-Class Agent: Eganelisib** is a first-in-class, highly selective oral inhibitor of phosphoinositide-3-kinase gamma (PI3K- γ), an isoform predominantly expressed in myeloid cells [1] [3].
- **Myeloid Reprogramming:** Its primary mechanism is not a direct attack on cancer cells, but the **reprogramming of immunosuppressive tumor-associated macrophages and myeloid-derived suppressor cells (MDSCs)** in the tumor microenvironment. This reverses immune suppression and promotes T-cell-mediated tumor killing [1].

- **Rationale for Combination:** This mechanism provides a strong rationale for combining **Eganelisib** with checkpoint inhibitors like Nivolumab, as it can address a key biological pathway of resistance to these immunotherapies [1].

Frequently Asked Questions for Researchers

Q1: Was a formal Maximum Tolerated Dose (MTD) established for Eganelisib monotherapy? While the study did not declare a single MTD, it found that the **60 mg once-daily dose was associated with DLTs** (primarily reversible hepatic enzyme elevations) that occurred after the initial DLT assessment period. This suggests the MTD is likely below 60 mg. Doses of 30 mg and 40 mg were subsequently chosen for phase 2 combination studies based on an aggregate review of safety and pharmacodynamic data [1].

Q2: What are the most critical laboratory parameters to monitor during Eganelisib administration? Based on the DLTs observed, **hepatic function is paramount**. Clinical protocols should include frequent monitoring of **ALT (alanine aminotransferase), AST (aspartate aminotransferase), alkaline phosphatase, and total bilirubin**. Elevated liver enzymes were the most common grade 3+ toxicities in both monotherapy and combination regimens [1].

Q3: Is Eganelisib being developed in hematologic malignancies? Yes, the clinical development has expanded. Beyond solid tumors, a Phase 1b study is recruiting patients with relapsed/refractory Acute Myeloid Leukemia (AML) to evaluate **Eganelisib** as a monotherapy and in combination with cytarabine [4] [5]. This highlights the broader interest in targeting the PI3K- γ pathway in cancer.

Q4: What makes Eganelisib's safety profile different from earlier PI3K inhibitors? Earlier, less selective PI3K inhibitors often targeted isoforms expressed in many cell types, leading to a wide range of off-target effects. **Eganelisib's** high selectivity for the PI3K- γ isoform, which is largely restricted to myeloid cells, is designed to minimize these off-target toxicities. Its primary safety signals (hepatic, rash) are related to its immunomodulatory mechanism rather than broad cytotoxic effects [1] [3].

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